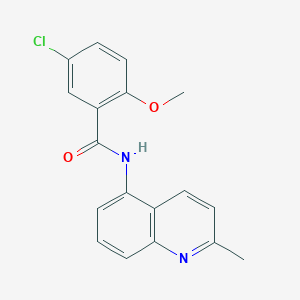

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide

Description

Properties

IUPAC Name |

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c1-11-6-8-13-15(20-11)4-3-5-16(13)21-18(22)14-10-12(19)7-9-17(14)23-2/h3-10H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JASJLNHFKRGNHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-methoxybenzoic acid with 2-methylquinoline-5-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatographic techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor by binding to the active site of enzymes or receptors, thereby blocking their activity. The pathways involved may include signal transduction pathways that regulate cellular processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Activities

Anti-Cancer Derivatives

The 4-sulphamoylphenyl analog () demonstrated potent anti-proliferative activity, with compound 4j showing IC₅₀ values of 3.2 µM (A2780) and 4.8 µM (HCT-116). Mechanistic studies revealed G2/M cell cycle arrest and apoptosis induction via caspase-3 activation . In contrast, sulfonamide-pyridine hybrids (e.g., 15a) exhibited anti-diabetic activity, underscoring the scaffold’s versatility .

Target Selectivity

The quinolinyl group in the target compound may confer distinct target interactions compared to sulfonamide derivatives. For example, sulfonamides often inhibit carbonic anhydrase or microtubule assembly , whereas quinoline moieties are associated with kinase inhibition or DNA intercalation .

Yield and Crystallinity

- Compound 14 (4-trifluoromethylphenyl) was obtained in 69% yield .

- Crystalline forms of sodium salts (e.g., ) highlight the importance of solid-state properties for bioavailability .

Structure-Activity Relationships (SAR)

- Electron-withdrawing groups : Chloro and methoxy groups enhance binding to hydrophobic pockets in target proteins .

- Sulfonamide vs. Quinolinyl: Sulfonamides exhibit broad-spectrum activity (e.g., anti-diabetic, anti-cancer), while quinolinyl derivatives may target specific pathways like kinase signaling .

Biological Activity

5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound features a chloro and methoxy group on a benzamide backbone, along with a methyl-substituted quinoline moiety. This unique substitution pattern may influence its biological properties.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes, which is crucial in the development of therapeutic agents targeting diseases such as cancer and inflammation.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiproliferative effects against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The mechanism of action for this compound is believed to involve:

- Binding to Active Sites : The compound may act as an inhibitor by binding to the active sites of specific enzymes or receptors, thereby blocking their activity.

- Signal Transduction Pathways : It could influence various signal transduction pathways that regulate cellular processes, particularly those involved in cell proliferation and apoptosis .

Comparative Analysis

When compared to structurally similar compounds, such as 5-chloro-2-methoxy-N-(2-methylquinolin-4-yl)benzamide and 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide, the unique substitution pattern of this compound may confer distinct biological properties.

Table 2: Comparison with Similar Compounds

| Compound Name | Anticancer Activity | Enzyme Inhibition | Reference |

|---|---|---|---|

| This compound | Moderate | Yes | |

| 5-chloro-2-methoxy-N-(2-methylquinolin-4-yl)benzamide | Low | No | |

| 5-chloro-2-methoxy-N-(2-phenylethyl)benzamide | High | Yes |

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Synthesis and Evaluation : A study synthesized various benzamide derivatives and evaluated their anticancer properties, finding that modifications in the quinoline structure significantly affected potency .

- Pharmacological Screening : Another research effort focused on screening quinoline derivatives for their ability to inhibit specific targets related to cancer progression, demonstrating that structural variations can lead to enhanced activity against certain enzymes .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-chloro-2-methoxy-N-(2-methylquinolin-5-yl)benzamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling 5-chloro-2-methoxybenzoic acid derivatives with 2-methylquinolin-5-amine. A representative method includes:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or EDCI/HOBt) to form an acyl chloride or active ester intermediate .

- Step 2 : Amide bond formation under inert conditions (e.g., N₂ atmosphere) with a base like pyridine or DIPEA to neutralize HCl byproducts .

- Optimization : Reaction temperature (60–80°C), solvent choice (DMF or DCM), and stoichiometric ratios (1.2:1 amine:acid) are critical. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

- Quality Control : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and structural validation using ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic and computational methods are essential for characterizing this compound and its intermediates?

- NMR Spectroscopy : ¹H/¹³C NMR (in DMSO-d₆ or CDCl₃) identifies key functional groups (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinoline at δ 7.5–8.5 ppm) .

- Mass Spectrometry : HRMS (ESI or EI) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Computational Tools : DFT calculations (B3LYP/6-31G* basis set) predict electronic properties, while molecular docking (AutoDock Vina) assesses binding affinity to biological targets like kinases or GPCRs .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ determination .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-Glo™) or spectrophotometric methods (e.g., acetylcholinesterase inhibition) .

- Receptor Binding : Radioligand displacement assays (e.g., dopamine D₂ or serotonin 5-HT₃ receptors) with competitive binding curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s potency against a specific target?

- Core Modifications : Systematically vary substituents on the benzamide (e.g., replace methoxy with ethoxy or halogen) and quinoline (e.g., methyl vs. ethyl at position 2) .

- Bioisosteric Replacements : Substitute the quinoline ring with isoquinoline or naphthyridine to assess steric/electronic effects .

- Pharmacokinetic Profiling : Measure LogP (shake-flask method), solubility (HPLC-UV), and metabolic stability (microsomal incubation) to guide lead optimization .

Q. How can researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values across studies)?

- Standardized Protocols : Adopt uniform assay conditions (e.g., cell passage number, serum concentration) and controls (e.g., DMSO vehicle, reference inhibitors) .

- Data Normalization : Report IC₅₀ values relative to internal standards (e.g., cisplatin for cytotoxicity) and validate findings in ≥3 independent replicates .

- Meta-Analysis : Cross-reference data with structural analogs (e.g., 5-chloro-2-hydroxy derivatives) to identify trends in substituent effects .

Q. What strategies improve aqueous solubility without compromising target affinity?

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or PEGylated side chains for transient solubility enhancement .

- Co-Crystallization : Screen with cyclodextrins or sulfonic acid co-formers to stabilize the amorphous state .

- Salt Formation : React with HCl or sodium bicarbonate to generate hydrophilic salts, validated via pH-solubility profiles .

Methodological Considerations

- Experimental Design : Use factorial designs (e.g., DoE) to evaluate multiple variables (temperature, catalyst loading) simultaneously .

- Data Interpretation : Apply multivariate statistics (ANOVA, PCA) to distinguish signal from noise in high-throughput screens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.